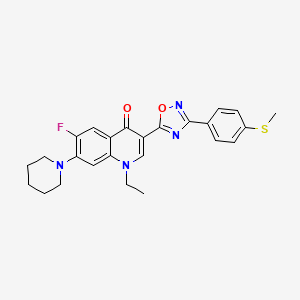
1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a complex organic compound that has attracted significant interest due to its unique chemical structure and potential applications in various fields. Its molecular formula is C24H23FN4O2S, featuring a quinoline core, fluorine atom, and several heterocyclic groups.
Synthetic Routes and Reaction Conditions:
The oxadiazole moiety is then constructed using a cyclization reaction involving a hydrazide intermediate.
The piperidine and methylthio groups are introduced through subsequent substitution reactions.
Industrial Production Methods:
Scaling up this synthesis for industrial purposes involves optimizing reaction conditions to maximize yield and minimize by-products.
Flow chemistry and other continuous processing techniques are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom of the methylthio group.
Reduction: Reduction reactions may target the nitrogen-containing rings, leading to hydrogenated derivatives.
Substitution: Substitution reactions can occur at various positions on the quinoline and oxadiazole rings, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like sodium hydroxide, and electrophiles like acyl chlorides.
Major Products Formed:
Oxidation typically yields sulfoxides or sulfones.
Reduction can produce hydrogenated derivatives.
Substitution results in various substituted quinoline or oxadiazole derivatives.
科学研究应用
Chemistry: The compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies indicate its potential as an antimicrobial agent, anti-inflammatory compound, and possibly as an anticancer drug.
Industry: The compound’s stability and reactivity make it useful in materials science, particularly in developing new polymers and coatings.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes or receptors.
The fluorine atom and heterocyclic moieties enable strong binding to active sites, often through hydrogen bonding and van der Waals interactions.
The methylthio group can undergo oxidation, generating reactive species that further modulate biological activity.
相似化合物的比较
Similar Compounds: Examples include 1-ethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)quinolin-4(1H)-one and 6-fluoro-3-(4-methylphenyl)-1-ethylquinolin-4(1H)-one.
Uniqueness: 1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one’s combination of functional groups results in a distinct profile, particularly in its stability and reactivity compared to similar compounds.
That’s a detailed dive into this compound for you! Got more specifics or need to pivot to another topic?
属性
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-29-15-19(25-27-24(28-32-25)16-7-9-17(33-2)10-8-16)23(31)18-13-20(26)22(14-21(18)29)30-11-5-4-6-12-30/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWHCEICVSZSSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
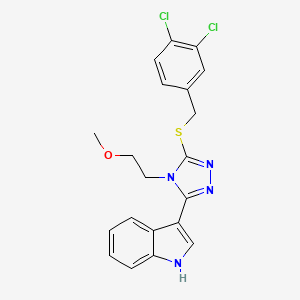
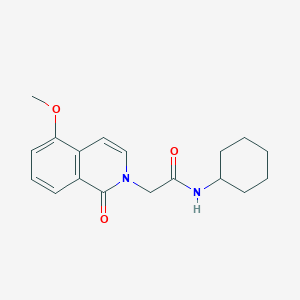
![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2374682.png)
![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)
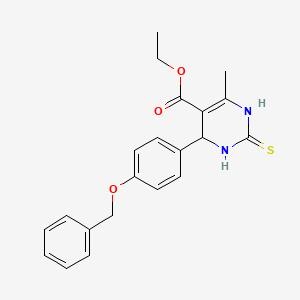

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)
![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)
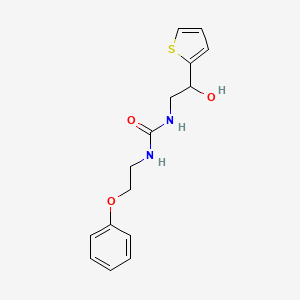
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374699.png)
